3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Description
3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have been investigated for their synthesis methods and potential antimicrobial activities. For instance, the synthesis of new linearly fused 6-substituted-3,8-diacetyl-4,7-dimethyl-2H-pyrano[6,5-f]indoles and their subsequent bromination and reaction with thiourea led to the formation of compounds with potential antibacterial and antifungal properties (Gadaginamath et al., 2005).
Structural Characteristics and Photochromic Reactions
The compound's structural characteristics and photochromic reactions have been a subject of study, particularly in the synthesis of indolinospironaphthopyrans. These compounds have been shown to undergo photolysis in certain solvents, leading to the formation of long-lived photomerocyanines. The structure of the photomerocyanine was influenced by the substituents of the nitrogen atom of the indole ring, mainly through steric hindrance effects (Wu et al., 1998).
Antioxidant Properties from Fungal Sources
Compounds related to 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one have been isolated from fungi and shown to exhibit antioxidant properties. Specifically, 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one was isolated from a fungus and demonstrated the ability to react with radicals, forming adducts indicative of its potential as an antioxidant agent (Hirota et al., 1999).
Synthesis of Derivatives and New Condensed Systems
Efforts have been made to synthesize derivatives and new condensed systems involving 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. This includes the formation of 2-amino-4H-pyrans and spirocyclic 2-amino-4H-pyrans, which could be of interest in various chemical and pharmaceutical applications (Arsen'eva & Arsen'ev, 2009).
properties
IUPAC Name |
3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTJREVNZXWUPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397669 |
Source
|
Record name | 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
CAS RN |
361179-31-9 |
Source
|
Record name | 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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